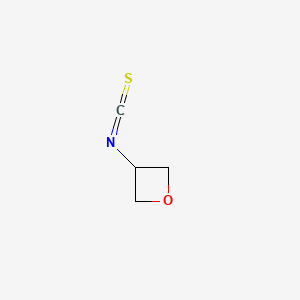
2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with an ethynyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Ethynylthiophene Intermediate: The starting material, 3-bromothiophene, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 5-ethynylthiophene.
Borylation: The ethynylthiophene intermediate is then subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of thiophene sulfoxides or sulfones.
Substitution Products: Formation of substituted ethynylthiophenes.
Scientific Research Applications
2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromine substituent instead of an ethynyl group.
2-(5-Iodothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with an iodine substituent.
Uniqueness
2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. This makes it particularly useful in the synthesis of conjugated systems and materials with specific electronic characteristics.
Properties
Molecular Formula |
C12H15BO2S |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-(5-ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h1,7-8H,2-5H3 |
InChI Key |
UHFQNDOBOBRZSH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)





![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)

![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)
